Sotorasib - 2252403-56-6

Sotorasib

Catalog Number: EVT-259086
CAS Number: 2252403-56-6
Molecular Formula: C30H30F2N6O3
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotorasib, also known as AMG-510, is a groundbreaking small molecule in the field of cancer research. [, ] It belongs to a class of compounds known as Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C inhibitors. [, , , , , , , ] Specifically, sotorasib targets the mutated KRAS G12C protein, a common oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research revolves around its potential to suppress tumor growth by inhibiting this mutated protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sotorasib has garnered significant attention due to its ability to target a previously considered "undruggable" protein, opening up new avenues for cancer treatment research. [, , , ]

Overview

Sotorasib is a novel therapeutic compound recognized as a first-in-class inhibitor targeting the KRAS G12C mutation, primarily used in the treatment of non-small cell lung cancer (NSCLC). It was developed by Amgen and received approval from the U.S. Food and Drug Administration in May 2021 under the trade name Lumakras. Sotorasib's unique mechanism of action allows it to selectively bind to the mutated form of the KRAS protein, inhibiting its oncogenic activity, which has been a significant challenge in cancer therapeutics for decades.

Source and Classification

Sotorasib is classified as a small molecule drug and is categorized under targeted therapies for cancer treatment. Its development arose from extensive research aimed at addressing mutations in the KRAS gene, which are prevalent in various cancers but particularly in NSCLC. The compound's structure includes an axially chiral biaryl linkage that enhances its specificity for the KRAS G12C mutant form, setting it apart from other therapeutic agents.

Synthesis Analysis

Methods and Technical Details

Key Steps in Synthesis:

  1. Initial Synthesis: Involves creating a central azaquinazolinone and pyridine framework.
  2. Resolution Process: Utilizes resolving agents like (+)-2,3-dibenzoyl-D-tartaric acid to achieve high purity.
  3. Thermal Recycling: Unwanted atropisomers are recycled, minimizing waste.
Molecular Structure Analysis

Structure and Data

Sotorasib's molecular formula is C22_{22}H28_{28}N4_{4}O3_{3}, with a molecular weight of approximately 392.48 g/mol. The compound features a complex structure characterized by:

  • An axially chiral biaryl linkage.
  • A pyridine ring that contributes to its binding affinity.
  • A quinazolinone moiety that plays a critical role in its interaction with the KRAS G12C protein.
Chemical Reactions Analysis

Reactions and Technical Details

Sotorasib undergoes various chemical reactions during its synthesis and metabolism:

Mechanism of Action

Sotorasib functions by selectively binding to the KRAS G12C mutant protein, inhibiting its downstream signaling pathways that promote tumor growth and survival. The binding occurs at a specific "cryptic" pocket within the mutant protein structure, effectively blocking its activity. This mechanism leads to reduced cellular proliferation and induces apoptosis in cancer cells harboring this mutation.

Data on Mechanism

  • Binding Affinity: Sotorasib shows high specificity for KRAS G12C with an estimated binding affinity (Kd) in the low nanomolar range.
  • Inhibition Studies: In vitro studies demonstrate significant reductions in cell viability for NSCLC cell lines with KRAS G12C mutations upon treatment with sotorasib .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (powder).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under physiological conditions but may decompose at elevated temperatures.

Chemical Properties

  • pKa: The compound has multiple ionizable groups, contributing to its pharmacokinetic properties.
  • Log P: Indicates moderate lipophilicity, affecting absorption and distribution.
Applications

Sotorasib's primary application is as a targeted therapy for patients with KRAS G12C-mutated non-small cell lung cancer. Its development represents a significant milestone in oncology, providing new hope for patients with previously "undruggable" mutations. Beyond NSCLC, ongoing research is exploring potential applications in other cancers exhibiting similar mutations.

Scientific Uses

  • Clinical Trials: Sotorasib is being evaluated in combination therapies and other malignancies harboring KRAS mutations.
  • Research Tool: Utilized in studies investigating the biology of KRAS mutations and their role in cancer progression.

Properties

CAS Number

2252403-56-6

Product Name

Sotorasib

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C30H30F2N6O3

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N

SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

AMG-510; AMG 510; AMG510;

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.